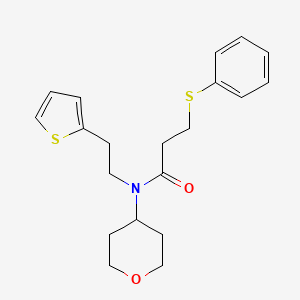

3-(phenylthio)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide

Description

The compound 3-(phenylthio)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide is a structurally complex molecule featuring:

- A phenylthio group (C₆H₅-S-) at the 3-position of the propanamide backbone.

- A 2-(thiophen-2-yl)ethyl group as the second substituent on the amide nitrogen, introducing π-conjugated heterocyclic properties.

Properties

IUPAC Name |

N-(oxan-4-yl)-3-phenylsulfanyl-N-(2-thiophen-2-ylethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2S2/c22-20(11-16-25-18-5-2-1-3-6-18)21(17-9-13-23-14-10-17)12-8-19-7-4-15-24-19/h1-7,15,17H,8-14,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZNDEYAHGRTNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N(CCC2=CC=CS2)C(=O)CCSC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Phenylthio)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide, identified by its CAS number 1797726-33-0, is a compound of interest in medicinal chemistry due to its potential biological activities. The structural components of this compound suggest that it may exhibit various pharmacological effects, particularly in the fields of oncology and antimicrobial therapy.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 347.5 g/mol. The presence of phenylthio and thiophene moieties in its structure indicates a likelihood for interaction with biological targets, particularly in cancer and infectious disease pathways.

Antitumor Activity

Recent studies have focused on the antitumor properties of compounds similar to this compound. For instance, thieno[2,3-d]pyrimidine derivatives have shown promising results in inhibiting triple-negative breast cancer cells through mechanisms involving epidermal growth factor receptor (EGFR) suppression and vascular endothelial growth factor (VEGF) inhibition . These findings suggest that compounds with similar structural features may also exhibit significant antitumor activity.

Table 1: Comparison of Antitumor Activities of Related Compounds

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Thieno[2,3-d]pyrimidine Derivative A | 17.4 | KB Cells |

| Thieno[2,3-d]pyrimidine Derivative B | 25.4 | KBv200 Cells |

| This compound | TBD | TBD |

Antimicrobial Activity

Compounds containing thioether functionalities, such as those found in the target compound, have been reported to possess antimicrobial properties. For example, certain thieno derivatives have demonstrated effectiveness against various microbial strains at concentrations as low as 50 mg/L . This suggests that the phenylthio group may enhance the antimicrobial efficacy of the compound.

Synthesis and Evaluation

A study conducted on thieno derivatives synthesized through microwave-assisted methods highlighted their cytotoxic activity against MDA-MB-231 breast cancer cells. The synthesized compounds were tested using the MTT assay, which is a standard method for assessing cell viability and proliferation . The results indicated that several derivatives exhibited significant inhibitory effects on tumor cell growth.

Molecular Modeling

Molecular docking studies have been employed to predict the binding affinities of this compound to various targets involved in cancer progression. These studies help in understanding the potential mechanisms of action and guiding further modifications for enhanced efficacy .

Scientific Research Applications

Research indicates that compounds similar to 3-(phenylthio)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide exhibit various biological activities, including:

- Antimicrobial Activity : Significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

- Anticancer Activity : Potential as an ALK5 inhibitor, which is crucial in tumorigenesis.

Antimicrobial Applications

The antimicrobial properties of this compound are noteworthy. A study on oxadiazole derivatives demonstrated that compounds with similar structures exhibited significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Efficacy

| Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| 11 | S. aureus | 12.5 |

| 13 | E. coli | 25 |

| 15 | P. aeruginosa | 50 |

The minimum inhibitory concentrations (MICs) ranged from 12.5 to 50 µg/mL for various derivatives, highlighting the potential of oxadiazole-containing compounds in developing new antibiotics .

Anticancer Applications

The anticancer potential of this compound is supported by its structural similarity to known ALK5 inhibitors. ALK5 plays a critical role in tumorigenesis, and compounds that inhibit ALK5 have shown promise in reducing tumor growth in xenograft models.

Case Study: Anticancer Properties

Research on related pyrazole derivatives has shown effective inhibition of ALK5 activity. For instance, one derivative demonstrated an IC50 value of 74.6 nM against NIH3T3 cells and significantly inhibited tumor growth in CT26 xenograft models after oral administration at doses of 30 mg/kg .

Comparison with Similar Compounds

Key Features :

Comparison :

- Substituents : The indole group in S25/S26 may enhance hydrophobic interactions compared to the target compound’s phenylthio and thiophene groups.

- Solubility : The tetrahydro-2H-pyran-4-yl group in both compounds likely improves aqueous solubility relative to purely aromatic analogs.

2.2 Therapeutic Analogs: ABT-737 and ABT-199 (Venetoclax)

Key Features :

Comparison :

- Pharmacophore : The phenylthio group in ABT-737 and the target compound may facilitate similar binding interactions (e.g., hydrophobic or π-π stacking).

- Divergence : The absence of sulfonyl groups in the target compound could reduce metabolic instability but may limit kinase selectivity.

Key Features :

Comparison :

- Electronic Effects : The electron-withdrawing chloro and methoxy groups in this analog contrast with the electron-rich thiophene and phenylthio groups in the target compound.

- Bioactivity : Pyridyl substituents may enhance hydrogen bonding vs. sulfur-mediated interactions in the target compound.

2.4 Thiophene-Containing Impurities

Key Features :

- Examples: 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and related derivatives .

- Relevance : These impurities arise during synthesis of thiophene-containing drugs.

Comparison :

- Synthetic Challenges : The target compound’s 2-(thiophen-2-yl)ethyl group necessitates stringent purification to avoid analogous impurities.

- Stability : Thiophene rings are prone to oxidation, suggesting the need for stabilization strategies during formulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.